Ethyl 4,6-dimethylpyrimidine-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 4,6-dimethylpyrimidine-5-carboxylate consists of a pyrimidine ring with ethyl and carboxylate functional groups. The chlorine atom is attached at position 2. For a visual representation, refer to the relevant peer-reviewed papers or technical documents .
Scientific Research Applications
Molecular Structures and Chemical Interactions
- Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives have been analyzed for their molecular structures, revealing intramolecular and intermolecular hydrogen bonds that impact their chemical properties and potential applications in material science or pharmaceuticals (Wu et al., 2005).
Synthesis Techniques
- Novel synthesis methods for ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates have been developed, demonstrating how this compound can be synthesized more efficiently, which is important for various scientific applications (Eynde et al., 2003).
Herbicidal Activities
- A study on N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, synthesized from ethyl 4,6-dimethylpyrimidine-5-carboxylate, indicated significant herbicidal activities, suggesting its potential in agricultural sciences (Fu-b, 2014).
X-Ray Diffraction Studies
- X-ray diffraction studies of compounds like ethyl 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, related to this compound, provide insights into the molecular and crystal structures of potential medicinal compounds (Gurskaya et al., 2003).
Anti-Inflammatory and Anti-Microbial Activities
- This compound derivatives have been explored for their antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in developing new therapeutic agents (A.S.Dongarwar et al., 2011).
Chemical Reduction Studies
- Research on the reduction of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates to 1,6-dihydropyrimidines, including this compound, provides valuable information for chemical synthesis and drug design (Shadbolt & Ulbricht, 1968).
Calcium Channel Binding Studies
- Studies have been conducted on the binding activities of compounds derived from this compound to calcium channels, which could be relevant in pharmaceutical research, particularly in cardiology (Singh et al., 2009).
Vinylphosphonium Salt Mediated Synthesis
- Novel synthetic pathways involving vinylphosphonium salt and ethyl 1H-perimidine-2-carboxylate, a derivative of this compound, have been explored, contributing to the field of organic chemistry (Yavari et al., 2002).
Semiconductor Polymer Synthesis
- This compound has been utilized in the synthesis of novel semiconducting polymers, showcasing its application in materials science and electronics (Gunathilake et al., 2013).
properties
IUPAC Name |
ethyl 4,6-dimethylpyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)10-5-11-7(8)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTLMQODJCSFML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609120 | |
Record name | Ethyl 4,6-dimethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
305794-79-0 | |
Record name | Ethyl 4,6-dimethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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